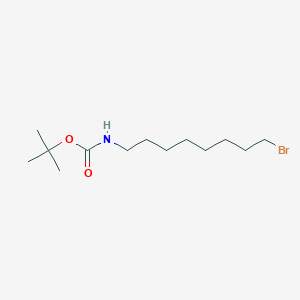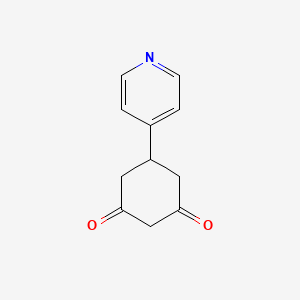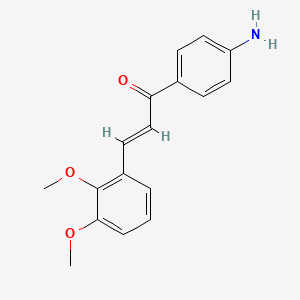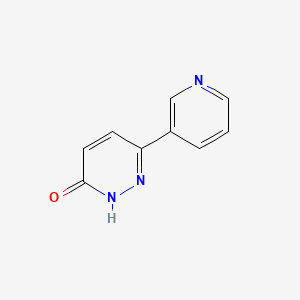![molecular formula C10H9F3N2O2 B1313162 1-[4-(Trifluorométhoxy)phényl]imidazolidin-2-one CAS No. 162748-20-1](/img/structure/B1313162.png)
1-[4-(Trifluorométhoxy)phényl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H9F3N2O2 It is known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazolidinone moiety
Applications De Recherche Scientifique
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the development of materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)aniline and glyoxal.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imidazolidinone ring.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction in larger reactors with optimized conditions to ensure consistent yield and quality.
Analyse Des Réactions Chimiques
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with modified properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.
Mécanisme D'action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in modulating the compound’s binding affinity and specificity. The imidazolidinone ring structure contributes to the overall stability and reactivity of the molecule, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one can be compared with similar compounds, such as:
1-[4-(Methoxy)phenyl]imidazolidin-2-one: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-[4-(Trifluoromethyl)phenyl]imidazolidin-2-one: The presence of a trifluoromethyl group instead of a trifluoromethoxy group leads to variations in reactivity and applications.
1-[4-(Fluoromethoxy)phenyl]imidazolidin-2-one: The substitution of a single fluorine atom affects the compound’s overall behavior in chemical reactions and biological systems.
The uniqueness of 1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one lies in its trifluoromethoxy group, which imparts distinct properties and enhances its potential for various applications.
Propriétés
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIJGXRRJDGGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441122 |
Source


|
| Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162748-20-1 |
Source


|
| Record name | 1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
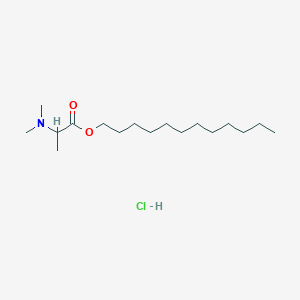
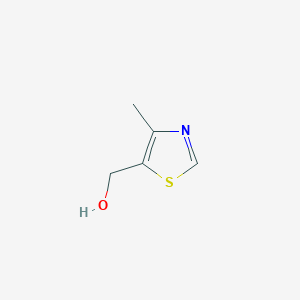

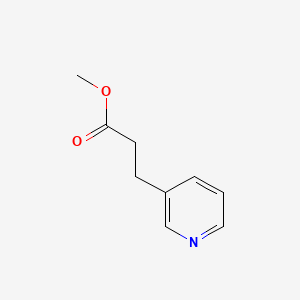
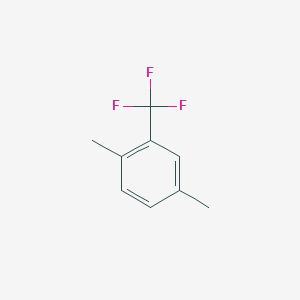
![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)
